molecular formula C17H19NO3S B8793541 Methyl 3-[(4-t-Butylbenzoyl)amino]-2-thiophenecarboxylate

Methyl 3-[(4-t-Butylbenzoyl)amino]-2-thiophenecarboxylate

Cat. No. B8793541
M. Wt: 317.4 g/mol
InChI Key: ABDVCOFSXBOYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-t-Butylbenzoyl)amino]-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H19NO3S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 3-[(4-t-Butylbenzoyl)amino]-2-thiophenecarboxylate

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 3-[(4-tert-butylbenzoyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C17H19NO3S/c1-17(2,3)12-7-5-11(6-8-12)15(19)18-13-9-10-22-14(13)16(20)21-4/h5-10H,1-4H3,(H,18,19)

InChI Key

ABDVCOFSXBOYDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl 3-amino-2-thiophenecarboxylate (400 mg, 2.54 mmol) and pyridine (0.226 mL, 2.80 mmol) in methylene chloride (12 mL) was treated with 4-tert-butyl-benzoyl chloride (0.500 mL, 2.54 mmol). After consumption of the starting material, the mixture was concentrated in vacuo and the residue dissolved in ethyl acetate and water. The organic layer was washed once with water, once with saturated sodium chloride solution, dried (magnesium sulfate), and filtered. Concentration and purification of the residue by flash chromatography (silica gel, hexanes/ethyl acetate) yielded 689 mg (85%) of the title compound.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.226 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

To a mixture of methyl 3-aminothiophene-2-carboxylic acid (5.0 g, 35.0 mmol), pyridine(2.82 mL, 35.0 mmol), and dry methylene chloride (160 mL) at 0 C. was added 4-tertbutylbenzoyl chloride(6.21 mL, 31.8 mmol) and stirred for 1 h. The reaction was concentrated, dissolved in ethyl acetate, washed with water (4×) and brine, MgSO4 dried and concentrated. The residue was chromatographed (2% ethyl acetate/hexanes to 5% ethyl acetate/hexanes) to afford the title compound as a solid (9.67 g, 96% yield); NMR(CDCl3) δ1.36(s, 9H), 3.93(s, 3H), 7.54(d, J=8.4 Hz, 2H), 7.54(d, J=5.4 Hz, 1H), 7.95(d, J=8.4 Hz, 2H), 8.30(d, J=5.4 Hz, 1H), 11.16(s, 1H); MS(FD): 317.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.82 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
6.21 mL
Type
reactant
Reaction Step Two
Yield
96%

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